molecular formula C19H16N2S B5647676 3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole

3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole

Cat. No. B5647676
M. Wt: 304.4 g/mol
InChI Key: VROWZIWQXQCYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole is a novel chemical entity exhibiting a complex structure that involves an indole core substituted with a thiazole derivative and an ethylphenyl group. This molecular architecture is of significant interest due to its potential in various fields of chemistry and biology, although specific applications outside of drug use and dosage are not detailed here.

Synthesis Analysis

The synthesis of compounds related to 3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole typically involves multi-step reactions, including condensation and cyclization processes. For instance, a related compound, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate, was synthesized from benzothiazole derivatives and ethyl bromocyanoacetate in acetone under reflux conditions, yielding good product yields and demonstrating the potential for efficient synthetic pathways for related compounds (Nassiri & Milani, 2020).

properties

IUPAC Name

4-(4-ethylphenyl)-2-(1H-indol-3-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2S/c1-2-13-7-9-14(10-8-13)18-12-22-19(21-18)16-11-20-17-6-4-3-5-15(16)17/h3-12,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROWZIWQXQCYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole

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